

Physical and chemical properties of (2-Methylquinolin-4-yl)methanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-Methylquinolin-4-yl)methanol

Cat. No.: B1312581

[Get Quote](#)

An In-depth Technical Guide to (2-Methylquinolin-4-yl)methanol

This technical guide provides a comprehensive overview of the physical and chemical properties of **(2-Methylquinolin-4-yl)methanol**, tailored for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, outlines detailed experimental protocols, and presents visual workflows and relationships to facilitate a deeper understanding of this compound.

Chemical Identity and Structure

(2-Methylquinolin-4-yl)methanol is a heterocyclic compound featuring a quinoline core substituted with a methyl group at the 2-position and a hydroxymethyl group at the 4-position. Its structure is foundational to its chemical reactivity and physical properties.

Molecular Structure:

- IUPAC Name: **(2-methylquinolin-4-yl)methanol**[\[1\]](#)
- SMILES: CC1=NC2=CC=CC=C2C(=C1)CO[\[1\]](#)
- InChI: InChI=1S/C11H11NO/c1-8-6-9(7-13)10-4-2-3-5-11(10)12-8/h2-6,13H,7H2,1H3[\[1\]](#)
- InChIKey: MNDWQNXETQDJMZ-UHFFFAOYSA-N[\[1\]](#)

Physicochemical Properties

The following tables summarize the key physical and chemical properties of **(2-Methylquinolin-4-yl)methanol**.

Table 1: Physical Properties

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₁ NO	PubChem
Molecular Weight	173.21 g/mol	PubChem[1]
Appearance	Solid	BIOSYNCE[2]
Melting Point	143-148 °C	BIOSYNCE[2]
Boiling Point	337.3 ± 27.0 °C at 760 mmHg	BIOSYNCE[2]
Density	1.2 ± 0.1 g/cm ³	BIOSYNCE[2]
Flash Point	157.8 ± 23.7 °C	BIOSYNCE[2]
Solubility	Soluble in ethanol, acetone, and chloroform; insoluble in water.	BIOSYNCE[2]

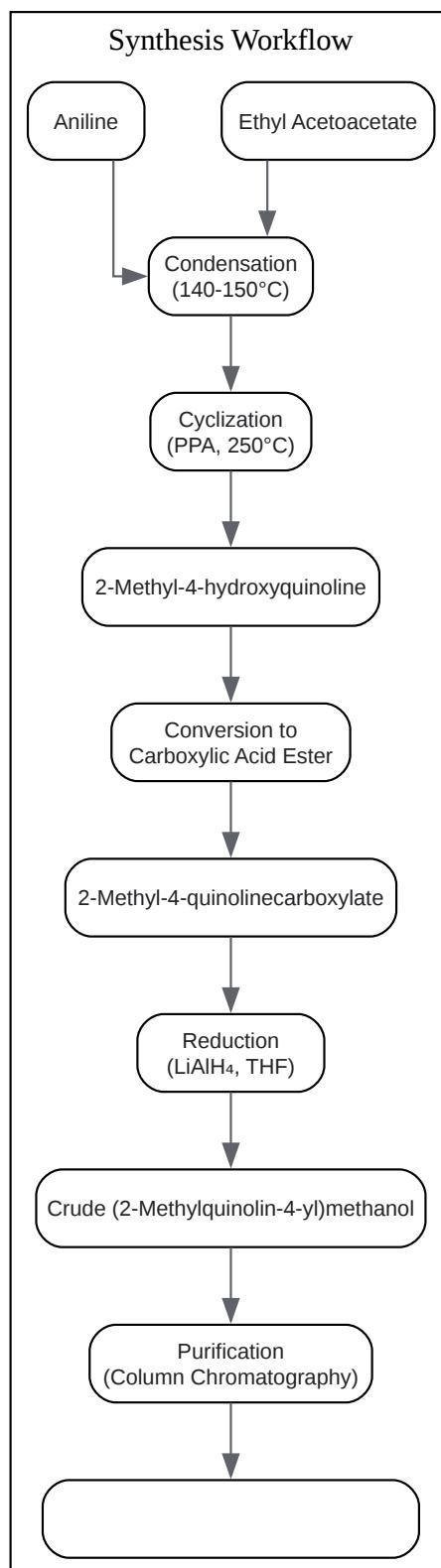
Table 2: Chemical and Computational Properties

Property	Value	Source
pKa (Acidity Coefficient)	13.46 ± 0.10 (Predicted)	BIOSYNCE[2]
XlogP	1.7	PubChem[1]
Monoisotopic Mass	173.084063974 Da	PubChem[1]
Molar Refractivity	53.5 ± 0.3 cm ³	BIOSYNCE[2]
Polar Surface Area	33.1 Å ²	PubChem[1]

Experimental Protocols

This section details generalized experimental protocols for the synthesis and analysis of **(2-Methylquinolin-4-yl)methanol**, adapted from established methodologies for related quinoline derivatives.

Synthesis via Conrad-Limpach-Knorr Reaction followed by Reduction


A plausible synthetic route to **(2-Methylquinolin-4-yl)methanol** involves a modified Conrad-Limpach-Knorr synthesis to form the quinoline core, followed by reduction of a carboxylic acid or ester intermediate.

Step 1: Synthesis of 2-Methyl-4-quinolinecarboxylic acid

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine aniline (1.0 eq) and ethyl acetoacetate (1.1 eq).
- **Condensation:** Heat the mixture at 140-150°C for 2 hours. The water formed during the reaction can be removed by a Dean-Stark trap.
- **Cyclization:** Cool the reaction mixture to room temperature and slowly add polyphosphoric acid (PPA) or a similar dehydrating agent. Heat the mixture to 250°C for 1-2 hours.
- **Work-up:** Cool the mixture and pour it onto crushed ice. The precipitate, 2-methyl-4-hydroxyquinoline, is filtered, washed with water, and dried.
- **Oxidation (if necessary) and Esterification:** The 4-hydroxyquinoline can be converted to the corresponding 4-chloroquinoline using POCl_3 . Subsequent reaction with a cyanide source followed by hydrolysis would yield the carboxylic acid. Alternatively, direct oxidation methods may be employed. The resulting carboxylic acid is then esterified (e.g., using methanol and a catalytic amount of sulfuric acid).

Step 2: Reduction to **(2-Methylquinolin-4-yl)methanol**

- Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend lithium aluminum hydride (LiAlH_4) (1.5 eq) in anhydrous tetrahydrofuran (THF).
- Addition of Ester: Dissolve the 2-methyl-4-quinolonecarboxylate from the previous step in anhydrous THF and add it dropwise to the LiAlH_4 suspension at 0°C.
- Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
- Quenching: Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
- Work-up and Purification: Filter the resulting solid and wash it with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

[Click to download full resolution via product page](#)

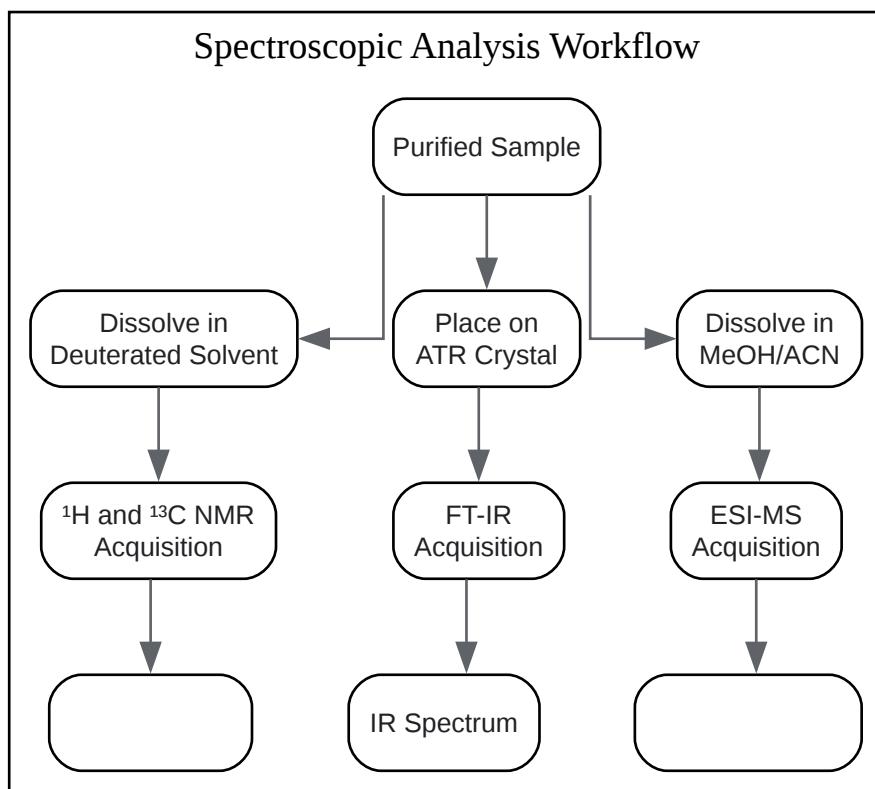
Caption: A generalized synthetic workflow for **(2-Methylquinolin-4-yl)methanol**.

Spectroscopic Analysis

The following are generalized protocols for obtaining spectroscopic data for **(2-Methylquinolin-4-yl)methanol**.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- ^1H NMR Acquisition:
 - Spectrometer: 400 MHz or higher.
 - Pulse Program: Standard single-pulse ('zg30').
 - Temperature: 298 K.
 - Spectral Width: -2 to 12 ppm.
 - Number of Scans: 16-64.
 - Relaxation Delay: 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled ('zgpg30').
 - Spectral Width: 0 to 200 ppm.
 - Number of Scans: 1024 or more, depending on concentration.


3.2.2. Infrared (IR) Spectroscopy

- Technique: Attenuated Total Reflectance (ATR) is recommended for solid samples.
- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

- Data Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
 - A background spectrum of the empty ATR crystal should be acquired and subtracted from the sample spectrum.

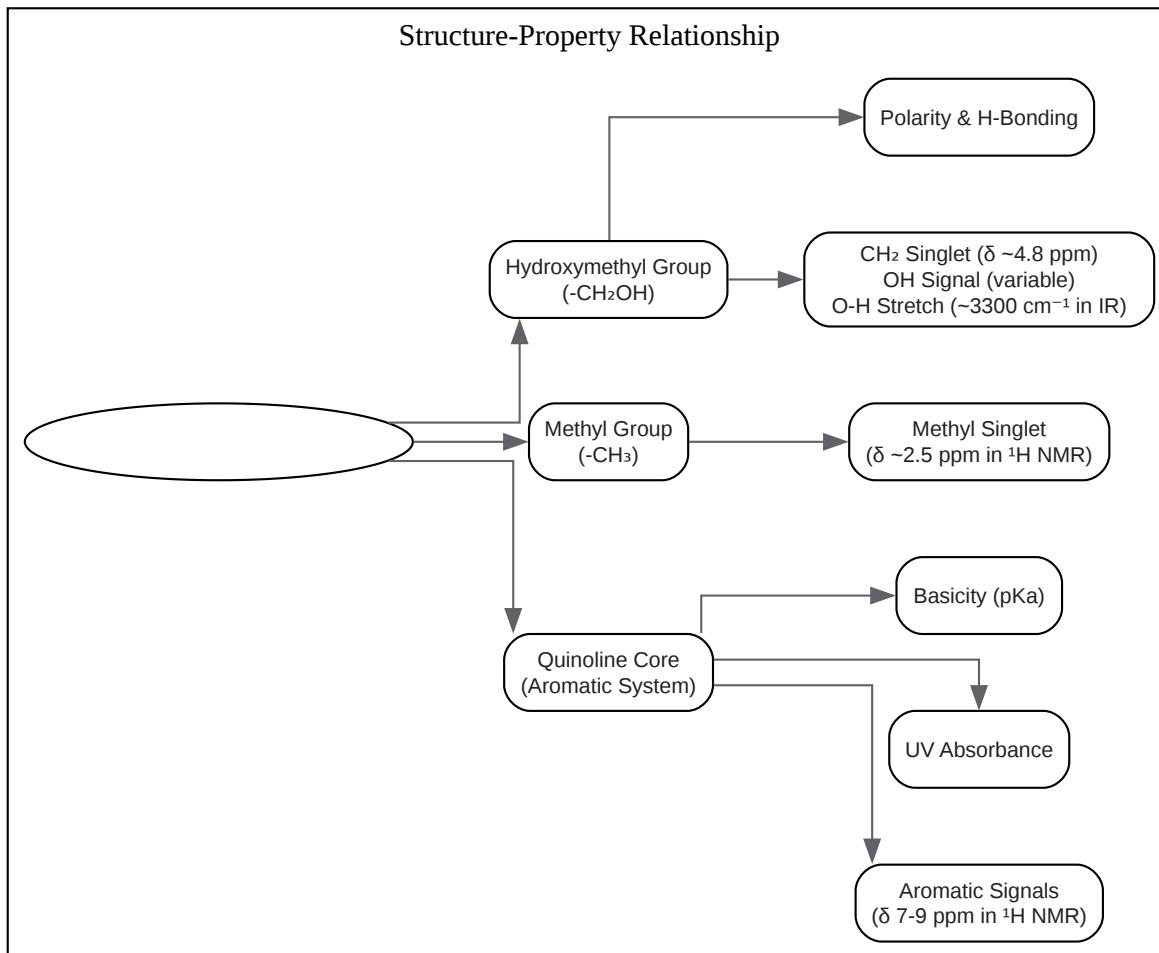
3.2.3. Mass Spectrometry (MS)

- Technique: Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap) is suitable.
- Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Data Acquisition (Positive Ion Mode):
 - Mass Range: m/z 50-500.
 - Capillary Voltage: 3-5 kV.
 - The protonated molecule $[\text{M}+\text{H}]^+$ is expected to be the base peak. Fragmentation can be induced for structural elucidation (MS/MS).

[Click to download full resolution via product page](#)

Caption: A general workflow for the spectroscopic analysis of the compound.

Purity and Lipophilicity Determination by HPLC


A reverse-phase HPLC (RP-HPLC) method can be used to assess the purity and determine the lipophilicity ($\log k$) of the compound.

- Instrumentation: HPLC system with a C18 column and a UV detector.
- Mobile Phase: A gradient of acetonitrile (Solvent B) and water (Solvent A), both containing 0.1% formic acid.
- Gradient Program: A typical gradient might be 10-90% B over 20 minutes.
- Detection: Monitor at a wavelength where the quinoline chromophore absorbs strongly (e.g., 254 nm or 310 nm).

- Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and filter through a 0.45 μ m syringe filter.
- Analysis: Inject the sample and analyze the chromatogram for purity (peak area percentage) and retention time. The logarithm of the retention factor ($\log k$) can be correlated with the compound's lipophilicity.

Biological Activity and Signaling Pathways

Currently, there is limited specific information in the public domain regarding the direct involvement of **(2-Methylquinolin-4-yl)methanol** in defined signaling pathways. However, the quinoline scaffold is a well-known pharmacophore present in numerous biologically active molecules, including antimalarial, anticancer, and antimicrobial agents. It is plausible that this compound could serve as a valuable intermediate in the synthesis of molecules with therapeutic potential. Further research is required to elucidate its specific biological targets and mechanisms of action.

[Click to download full resolution via product page](#)

Caption: Logical relationships between the structure and expected properties.

Safety Information

(2-Methylquinolin-4-yl)methanol should be handled with appropriate safety precautions in a well-ventilated area.

- Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[1]

- Precautionary Measures: Wear protective gloves, eye protection, and appropriate laboratory attire. Avoid breathing dust.
- Storage: Store in a cool, dry, and dark place, sealed in a dry environment at room temperature.[\[2\]](#)

This technical guide provides a foundational understanding of **(2-Methylquinolin-4-yl)methanol**. The experimental protocols are intended as a starting point and may require optimization for specific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2-Methylquinolin-4-yl)methanol | C11H11NO | CID 10149033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Physical and chemical properties of (2-Methylquinolin-4-yl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1312581#physical-and-chemical-properties-of-2-methylquinolin-4-yl-methanol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com